
(2,4-二氟苯基)(3-(5-(噻吩-2-基)-1,3,4-噁二唑-2-基)哌啶-1-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound belongs to a class of chemicals known for their complex synthesis and unique molecular structures. These compounds are synthesized through various chemical reactions, involving multiple steps that yield products with potential biological activities. The structure and properties of these compounds are characterized using advanced techniques to understand their potential applications in fields like medicinal chemistry and material science.
Synthesis Analysis
The synthesis of related compounds often involves substitution reactions, Friedel-Crafts acylation, and amidation steps starting from basic chemical precursors like piperidine-4-carboxylic acid and ethyl carbonochloridate. These methods afford reasonable yields and provide a pathway to introduce various functional groups into the molecule, enhancing its reactivity and potential biological activity (Zheng Rui, 2010).
Molecular Structure Analysis
The molecular structure of such compounds is typically confirmed through single crystal X-ray diffraction studies, revealing intricate details like the chair conformation of the piperidine ring and the distorted tetrahedral geometry around sulfur atoms. These studies are complemented by density functional theory calculations, which help optimize the structural coordinates and validate the experimental findings (C. S. Karthik et al., 2021).
Chemical Reactions and Properties
Chemical properties are explored through reactions with various sulfonyl and acid chlorides, leading to the synthesis of derivatives with diverse functional groups. These reactions are crucial for modifying the compound's chemical behavior and exploring its reactivity towards different chemical agents (L. Mallesha & K. Mohana, 2014).
Physical Properties Analysis
The physical properties, including thermal stability and optical characteristics, are assessed using techniques like thermogravimetric analysis and spectroscopic methods. These studies provide insights into the stability of the compounds under various temperature conditions and their potential optical applications (C. S. Karthik et al., 2021).
Chemical Properties Analysis
The chemical properties are further elucidated through spectroscopic techniques and theoretical calculations. Studies involving density functional theory (DFT) help understand the compound's electronic structure, identifying reactive sites on the molecular surface and evaluating the HOMO-LUMO energy gap. These parameters are crucial for predicting the compound's reactivity and stability (C. S. Karthik et al., 2021).
科学研究应用
抗微生物活性
(2,4-二氟苯基)(3-(5-(噻吩-2-基)-1,3,4-噁二唑-2-基)哌啶-1-基)甲酮及其衍生物在抗微生物研究中显示出有希望的结果。例如,从2,4-二氟苯基(哌啶-4-基)甲酮肟合成的化合物已经表现出对各种致病细菌和真菌菌株的显著抗微生物活性(Mallesha & Mohana, 2014)。
合成和结构分析
已经对相关化合物的合成和结构表征进行了重要研究。例如,通过酰胺化、弗里德尔-克拉夫斯酰化和水合反应合成(2,4-二氟苯基)(哌啶-4-基)甲酮盐酸盐的方法已经详细描述,为这些化合物的高效生产方法提供了见解(Zheng Rui, 2010)。此外,对相关化合物进行了热、光学、蚀刻和结构研究,以及理论计算,增进了我们对它们的物理和化学性质的理解(Karthik et al., 2021)。
酶抑制活性
这些化合物还被评估其酶抑制活性。一项关注噻吩基杂环化合物的研究揭示了它们作为乙酰胆碱酯酶、丁酰胆碱酯酶和谷胱甘肽S-转移酶等酶的抑制剂的潜力。这表明了在这些酶参与的疾病中潜在的治疗应用(Cetin et al., 2021)。
抗癌潜力
另一个重要的研究领域是抗癌性质的调查。使用汇聚合成方法合成的含有5-苯基噻吩基的1,3,4-噁二唑衍生物在各种细胞系中显示出抗癌性质,表明这些化合物在癌症治疗中的潜力(Adimule et al., 2014)。
作用机制
Mode of Action
Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been found to exhibit various biological activities, suggesting that this compound may also interact with multiple pathways .
Pharmacokinetics
The presence of fluorine atoms could enhance its metabolic stability, while the piperidine ring could facilitate its passage through biological membranes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, extreme pH or temperature conditions could affect the compound’s stability, while the presence of other molecules could influence its binding to its targets .
属性
IUPAC Name |
(2,4-difluorophenyl)-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N3O2S/c19-12-5-6-13(14(20)9-12)18(24)23-7-1-3-11(10-23)16-21-22-17(25-16)15-4-2-8-26-15/h2,4-6,8-9,11H,1,3,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYYXDRDHJPVRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C(C=C(C=C2)F)F)C3=NN=C(O3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Difluorophenyl)(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

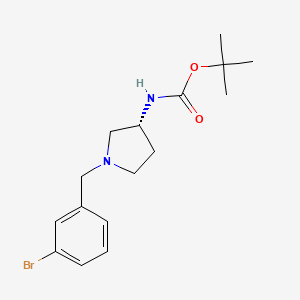
![N1-butyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2487411.png)
![2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2487416.png)
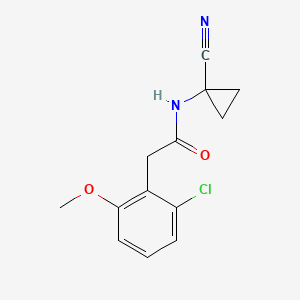
![N-[[4-(4-fluorophenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2487421.png)
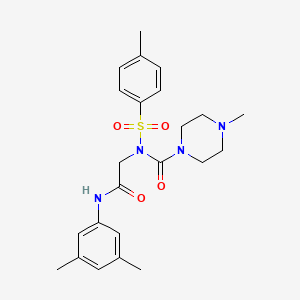

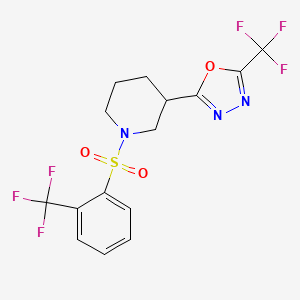
![N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]prop-2-enamide](/img/structure/B2487426.png)
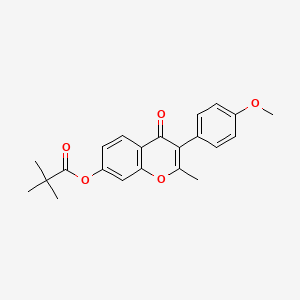
![N'-[4-(3-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2487429.png)
![3-((Benzyloxy)methyl)-6-chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2487430.png)
![Ethyl 1-(7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carbonyl)piperidine-3-carboxylate](/img/structure/B2487431.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-furyl)-2-methyl-1H-pyrrole-3-carboxylic acid](/img/structure/B2487432.png)